4-Bromo-1,3-oxazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-1,3-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLDBZWCBTUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955531-81-3 | |
| Record name | 4-bromo-1,3-oxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to 4 Bromo 1,3 Oxazole Hydrochloride
Classical and Modern Synthetic Routes for 1,3-Oxazole Ring Construction
The formation of the 1,3-oxazole ring is a fundamental process in organic synthesis, with several established methods. These routes often begin with acyclic precursors that undergo cyclization to form the desired heterocyclic system. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Dehydrative Cyclization of Acyclic Precursors
One of the most direct methods for constructing the oxazole (B20620) nucleus is through the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com This approach is atom-economical, generating water as the primary byproduct. mdpi.com Various reagents have been developed to promote this transformation, ranging from stoichiometric dehydrating agents to catalytic systems. mdpi.com
A mild and highly efficient method involves the use of reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor for the cyclization of β-hydroxy amides to form oxazolines, which can then be oxidized to oxazoles in a one-pot protocol. acs.org More recently, strong acids like triflic acid (TfOH) have been shown to effectively promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, offering a robust method with good functional group tolerance. mdpi.com Research has also explored molybdenum complexes as catalysts for this type of dehydration. mdpi.com The Robinson-Gabriel synthesis is another classical example, involving the cyclodehydration of 2-acylamino ketones using mineral acids like sulfuric acid or phosphorus pentachloride, though yields can sometimes be improved by using polyphosphoric acid. ijpsonline.com
| Precursor Type | Reagent/Catalyst | Key Features |
| β-Hydroxy Amides | DAST, Deoxo-Fluor | Mild conditions, one-pot protocol to oxazoles. acs.org |
| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | High efficiency, good functional group tolerance, water as the only byproduct. mdpi.com |
| 2-Acylamino Ketones | H₂SO₄, PCl₅, Polyphosphoric Acid | Classical Robinson-Gabriel synthesis. ijpsonline.com |
Synthesis from Alpha-Halogenoketones and Amides (Bredereck Reaction)
The Bredereck reaction is a widely utilized and efficient method for preparing oxazoles. ijpsonline.comthepharmajournal.com This reaction involves the condensation of α-haloketones with amides, typically formamide, to yield substituted oxazoles. ijpsonline.comthepharmajournal.com It is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com The process is considered clean and economical. ijpsonline.com For instance, 4-phenyloxazole (B1581195) can be prepared from phenacyl bromide and ammonium (B1175870) formate (B1220265) in formic acid. An improved version of this method uses α-hydroxyketones as the starting material. ijpsonline.com
Synthesis via Reductive Acetylation of α-Oximino Ketones
The reductive acetylation of α-oximino derivatives of ketones provides another route to the oxazole ring. slideshare.net This method involves the conversion of a ketone to its α-oximino derivative, which is then subjected to reductive acetylation to facilitate ring closure. For example, α-oximino-benzosuberone can be reacted with acetic anhydride (B1165640) in acetic acid with hydrochloric acid to form an oxazole-benzo researchgate.netannulene system. beilstein-journals.org The Beckmann fragmentation of α-oximino ketones, mediated by reagents like DAST, can also lead to useful intermediates for further synthesis. acs.org
One-Pot Oxazole Synthesis Strategies
The development of one-pot synthesis strategies offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. beilstein-journals.orgnih.gov Several such methods for oxazole synthesis have been reported. The Van Leusen oxazole synthesis, for example, reacts an aldehyde with tosylmethyl isocyanide (TosMIC) in a single step under mild, basic conditions to produce 5-substituted oxazoles. ijpsonline.comthepharmajournal.com
Modern advancements have led to metal-catalyzed one-pot reactions. A copper-catalyzed tandem oxidative cyclization of α-bromo ketones and amines allows for the sustainable preparation of substituted oxazoles. organic-chemistry.org Similarly, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, reacting a carboxylic acid, an amino acid, and a dehydration condensing reagent in the presence of a nickel catalyst with a boronic acid. tandfonline.com
| One-Pot Strategy | Key Reagents/Catalysts | Products |
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | 5-Substituted Oxazoles. ijpsonline.comthepharmajournal.com |
| Tandem Oxidative Cyclization | α-Bromo Ketones, Amines, CO₂/Photoredox catalyst | Substituted Oxazoles. organic-chemistry.org |
| Suzuki-Miyaura Coupling | Carboxylic Acid, Amino Acid, Ni-catalyst, Boronic Acid | 2,4,5-Trisubstituted Oxazoles. tandfonline.com |
Targeted Bromination Methodologies for Oxazole Ring Systems
Once the oxazole ring is constructed, the next step towards 4-Bromo-1,3-oxazole hydrochloride is the selective introduction of a bromine atom at the C4-position. The reactivity of the oxazole ring towards electrophilic substitution dictates the methodology, with the C5 and C2 positions generally being more reactive than C4. thepharmajournal.com However, targeted synthesis of the 4-bromo isomer is achievable.
Direct Electrophilic Bromination of Pre-formed Oxazoles (e.g., using N-Bromosuccinimide)
Direct electrophilic bromination is a common method for halogenating aromatic heterocycles. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for this purpose, acting as a source of electrophilic bromine. youtube.comorganic-chemistry.org The reaction of a pre-formed oxazole with NBS can lead to brominated products. slideshare.net
While bromination often occurs preferentially at the C5-position due to the electronic nature of the oxazole ring, the synthesis of 4-bromooxazole (B40895) has been described. researchgate.net This can be achieved through methods such as direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source. researchgate.net A patented one-step method describes the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with NBS in a solvent at 10-90°C to generate the 6-bromo derivative, which corresponds to bromination on the pyridine (B92270) ring fused to the oxazole. google.com For isolated oxazole rings, achieving C4 selectivity often requires specific directing groups or a multi-step approach. For example, 2-phenyloxazole (B1349099) reacts with NBS to yield the 5-bromo derivative. slideshare.net The synthesis of 5-bromooxazole (B1343016) derivatives is often achieved with high regioselectivity using NBS in chloroform.
| Substrate | Brominating Agent | Outcome |
| Oxazole | Lithiation then Electrophilic Bromine | An approach to synthesize 2-, 4-, and 5-bromooxazoles. researchgate.net |
| 2-Phenyloxazole | N-Bromosuccinimide (NBS) | 5-Bromo-2-phenyloxazole. slideshare.net |
| 2-Methyl-4-substituted oxazoles | N-Bromosuccinimide (NBS) | Chemoselective monobromination at the 5-position. |
| Oxazolo[4,5-b]pyridin-2(3H)-one | N-Bromosuccinimide (NBS) | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. google.com |
The final step to obtain the hydrochloride salt typically involves treating the purified 4-bromo-1,3-oxazole base with a solution of hydrochloric acid.
Regioselective Lithiation-Bromination Approaches
The direct and regioselective bromination of the oxazole ring at the C-4 position is a challenging yet crucial transformation. A prominent and effective method involves a lithiation step followed by quenching with an electrophilic bromine source. The regioselectivity of lithiation on the oxazole ring is highly dependent on the substituents present and the reaction conditions.
For 5-substituted oxazoles, deprotonation typically occurs at the C-2 position. However, the resulting 2-lithiooxazole exists in equilibrium with a ring-opened acyclic isonitrile-enolate tautomer. orgsyn.org This equilibrium is the key to achieving C-4 functionalization. By carefully selecting the solvent and reaction temperature, this equilibrium can be shifted to favor the acyclic enolate. Quenching this enolate with a bromine source, such as N-bromosuccinimide (NBS), leads to the formation of the desired 4-bromooxazole.
A study demonstrated that using a polar aprotic solvent like dimethylformamide (DMF) is critical. The lithiation of 5-substituted oxazoles with n-butyllithium (n-BuLi) is initially performed at a higher temperature (e.g., -15 °C) to allow the equilibrium to be established, favoring the acyclic tautomer. The reaction mixture is then cooled to a lower temperature (e.g., -70 °C) before the addition of the brominating agent. This procedure has been shown to provide excellent regioselectivity, yielding the C-4 bromo derivative with minimal formation of the 2-bromo isomer. orgsyn.org
For instance, the C-4 bromination of various 5-substituted oxazoles has been achieved with high yields and regioselectivity using this method. orgsyn.org
| Entry | Substrate (5-Substituted Oxazole) | Regioselectivity (C-4:C-2) | Yield (%) |
|---|---|---|---|
| 1 | 5-(Thiophen-2-yl)oxazole | 98:2 | 87 |
| 2 | 5-(4-Fluorophenyl)oxazole | 97:3 | 85 |
| 3 | 5-(4-Methoxyphenyl)oxazole | >99:1 | 89 |
This table showcases the high regioselectivity and yields obtained for the C-4 bromination of various 5-substituted oxazoles using a lithiation-bromination approach in DMF. orgsyn.org
Bromination of Functionalized Precursors Prior to Cyclization
An alternative strategy to synthesize 4-bromooxazoles involves introducing the bromine atom onto an acyclic precursor before the final ring-closing step. This approach can offer advantages in terms of regiocontrol, as the position of the bromine is fixed on the precursor molecule.
One such method involves the base-promoted dibromination of enamides using carbon tetrabromide (CBr₄) as the bromine source. The resulting β,β-dibrominated secondary enamides can then undergo a copper(I)-catalyzed intramolecular cyclization to yield 5-bromooxazoles. organic-chemistry.org While this specific example leads to a 5-bromooxazole, modifications to the precursor structure could potentially direct the cyclization to form the 4-bromo isomer.
Another relevant precursor-based synthesis involves the reaction of α-bromoketones with benzylamines, which can be photocatalyzed by [Ru(bpy)₃]Cl₂ at room temperature to produce substituted oxazoles. organic-chemistry.org By starting with a precursor that already contains bromine at the desired position, this method could be adapted for the synthesis of 4-bromooxazoles.
Synthesis of 4-Bromo-1,3-oxazole Derivatives via Ring Expansion Reactions (e.g., from 2H-azirines)
Ring expansion reactions of strained three-membered rings like 2H-azirines provide a powerful method for constructing five-membered heterocyclic systems, including oxazoles. The thermolysis of appropriately substituted 2-halo-2H-azirines can lead to the formation of 4-halo-1,3-oxazoles.
Specifically, the thermal rearrangement of 2-benzoyl-2-halo-2H-azirine-3-carboxylates has been shown to produce 4-halo-5-phenyl-1,3-oxazole-2-carboxylates in high yield. uc.pt This transformation is believed to proceed through a ring-expansion process involving the cleavage of the C2-C3 bond of the azirine ring, followed by cyclization. uc.pt It has been demonstrated that these 4-halooxazoles can also be obtained directly from the corresponding haloazidoalkenes, which generate the 2H-azirine intermediate in situ. uc.pt
This methodology offers a regioselective route to 4-halooxazoles, as the position of the halogen is determined by its initial position on the 2H-azirine ring.
Formation and Chemical Significance of the Hydrochloride Salt Component
Oxazoles are weakly basic compounds due to the presence of the nitrogen atom in the heterocyclic ring. wikipedia.orgthieme-connect.de The conjugate acid of oxazole has a pKa of approximately 0.8. wikipedia.org This basicity allows oxazoles to form stable salts with strong inorganic acids, such as hydrochloric acid (HCl).
The formation of the hydrochloride salt is often an integral part of the synthesis and purification process. thieme-connect.dewikipedia.org There are several reasons for converting the free base oxazole into its hydrochloride salt:
Improved Stability: Hydrochloride salts are often crystalline solids that are more stable and have a longer shelf life than the corresponding free bases, which may be oils or less stable solids.
Ease of Handling: Crystalline salts are generally easier to handle, weigh, and store compared to oils or amorphous solids.
Purification: The formation of the hydrochloride salt can be an effective method for purifying the oxazole. The salt can be precipitated from a solution, leaving impurities behind. It can then be recrystallized to achieve a high degree of purity. The free base can be regenerated by treatment with a mild base if needed.
Enhanced Solubility: For certain applications, the hydrochloride salt may exhibit improved solubility in specific solvents, particularly polar solvents like water, compared to the free base. ontosight.ai
The Fischer oxazole synthesis, for example, is a classic method that produces the 2,5-disubstituted oxazole, which precipitates from the reaction mixture as its hydrochloride salt. wikipedia.org
Optimization of Reaction Conditions and Scalability Studies for this compound Synthesis
The successful and efficient synthesis of this compound on a larger scale requires careful optimization of various reaction parameters.
Solvent Effects and Catalytic Systems in Oxazole Formation
The choice of solvent can significantly influence the outcome of oxazole synthesis, affecting reaction rates, yields, and even the regioselectivity of certain reactions. researchgate.netnih.gov In the regioselective lithiation-bromination approach to 4-bromooxazoles, the use of the polar aprotic solvent DMF was shown to be crucial for favoring the acyclic enolate intermediate, which leads to the desired C-4 bromination. orgsyn.org In other oxazole syntheses, solvents such as dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) have been employed, with the optimal choice depending on the specific reaction. acs.org
Catalytic systems are also paramount in many modern oxazole syntheses. asccindapur.combohrium.comresearchgate.net Copper-based catalysts, for instance, are widely used. Copper(II) triflate [Cu(OTf)₂] has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.com Copper(I) catalysts have been employed in the intramolecular cyclization of β,β-dibrominated enamides to yield oxazoles. organic-chemistry.org The development of reusable catalysts, such as copper complexes immobilized on magnetic nanoparticles, is also an area of active research, aiming for more sustainable and environmentally friendly synthetic processes. jsynthchem.com
| Solvent | Catalyst | Reaction Type | Observation | Reference |
|---|---|---|---|---|
| DMF | None (n-BuLi) | Regioselective Lithiation-Bromination | Crucial for high C-4 selectivity. | orgsyn.org |
| CH₂Cl₂ | DMAP-Tf | [3+2] Cycloaddition | Superior to DMSO, THF, 1,4-dioxane, and MeCN. | acs.org |
| Ethanol | Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Condensation/Cyclization | Efficient and reusable catalytic system. | jsynthchem.com |
| Neat (Solvent-free) | Pre-catalyst 3a | Cycloaddition | Better yields compared to solvents like CH₃CN, CHCl₃, CH₂Cl₂. | researchgate.net |
This interactive table summarizes the impact of different solvents and catalytic systems on various oxazole synthesis reactions.
Temperature and Reaction Time Parameter Investigations
Temperature and reaction time are critical parameters that must be carefully controlled to maximize the yield and purity of the desired product while minimizing the formation of byproducts.
In the case of the regioselective lithiation-bromination, a specific temperature profile is essential. An initial temperature of -15 °C is used to facilitate the equilibration to the key acyclic intermediate, followed by cooling to -70 °C for the bromination step to ensure high selectivity. orgsyn.org For other oxazole syntheses, such as the iodine(III)-mediated reaction of ketones with nitriles, the temperature can determine the reaction rate and efficiency. For example, the reaction of acetophenone (B1666503) in acetonitrile afforded a 94% yield at 80 °C for 2 hours, but only a 22% yield at ambient temperature for 3 hours. mdpi.com However, for other substrates, ambient temperature was sufficient with longer reaction times. mdpi.com
The thermolysis of vinyl azides to form azirines, which can then be converted to oxazoles, is also highly temperature-dependent. Optimization studies have shown that temperatures between 130–150 °C are effective for this transformation in batch reactions. beilstein-journals.org
Reaction times can vary from a few minutes to many hours depending on the specific methodology. A rapid synthesis of oxazoles from carboxylic acids was achieved in just 30 minutes at 40 °C. acs.org In contrast, some iodine(III)-mediated syntheses required up to 139 hours to achieve good yields. mdpi.com The optimization of both temperature and reaction time is therefore a crucial step in developing a scalable and efficient synthesis for this compound.
Yield Maximization and By-product Control Strategies
The synthesis of this compound necessitates precise control over reaction conditions to maximize the yield of the desired C-4 bromo isomer and minimize the formation of isomeric and other by-products. Research has focused on several key strategies, primarily involving regioselective bromination and optimization of reaction parameters.
A significant challenge in the synthesis of 4-bromooxazoles is controlling the position of bromination on the oxazole ring. Direct bromination can often lead to a mixture of isomers (e.g., 2-bromo, 5-bromo) and over-brominated products. A highly effective strategy to overcome this is through directed ortho-metalation (DoM), followed by quenching with an electrophilic bromine source. For instance, the lithiation of the oxazole ring, often at low temperatures like -78 °C using a strong base such as n-butyllithium (n-BuLi), can selectively generate an organolithium intermediate. sci-hub.se Subsequent reaction with an electrophile like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) can then introduce bromine at the desired position with high regioselectivity, achieving yields ranging from 61-98% for various 4-substituted-2-bromooxazoles. sci-hub.se
Another critical factor is the choice of solvent, which can dramatically influence the regiochemical outcome of the bromination. Studies on 5-substituted oxazoles have shown that using N,N-dimethylformamide (DMF) as the solvent significantly improves the C-4/C-2 bromination ratio during electrophilic bromination. acs.org This selectivity is crucial for maximizing the yield of the 4-bromo isomer and simplifying purification by reducing the amount of the undesired 2-bromo by-product. acs.org
The formation of by-products can also be controlled by carefully managing reaction temperature and time. For example, in some preparations, prolonged heating or refluxing must be avoided as it can lead to the formation of unidentified polycomponent mixtures, drastically reducing the yield of the target compound. researchgate.net
Purification is the final and critical step in controlling by-products. Common methods include silica (B1680970) gel column chromatography and recrystallization. researchgate.netacs.org For instance, in the synthesis of related oxazole sulfonamides, intermediates were purified via aqueous workup, recrystallization, or chromatography to ensure high purity before proceeding to the next step. acs.org The choice of purification strategy depends on the physical properties of the product and the nature of the impurities. For volatile compounds, distillation under vacuum can be an effective method. sci-hub.se
| Strategy | Description | Key Findings & Reported Yields | References |
| Regiocontrolled Lithiation-Bromination | Sequential treatment of an oxazole precursor with a strong base (e.g., n-BuLi) followed by an electrophilic bromine source (e.g., DBTFE). | Leads to exclusively substituted 2-, 4-, and 5-bromooxazoles on a multigram scale. Yields for 4-substituted 2-bromooxazoles are reported to be in the 61-98% range. | sci-hub.seresearchgate.net |
| Solvent-Mediated Regioselectivity | Utilizing specific solvents to direct the position of bromination. | The use of DMF as a solvent significantly improves the C-4/C-2 bromination ratio in the bromination of 5-substituted oxazoles. | acs.org |
| Reaction Condition Optimization | Strict control of temperature and reaction time to prevent side reactions. | Overheating or prolonged reflux can result in a non-identified, complex mixture of by-products, significantly lowering the yield. | researchgate.net |
| Chromatographic Purification | Separation of the desired product from by-products using techniques like silica gel column chromatography. | Commonly used to isolate products with high purity. A specific 2,4,5-trisubstituted oxazole was purified by flash silica gel chromatography. | researchgate.netnih.gov |
| Recrystallization | Purification of solid products by dissolving them in a suitable solvent and allowing them to crystallize out, leaving impurities in the solution. | An effective method for purifying solid intermediates and final products, as demonstrated in the synthesis of oxazole sulfonamides. | acs.org |
Considerations for Industrial Scale Production and Process Efficiency
Scaling the synthesis of this compound from the laboratory bench to industrial production introduces a distinct set of challenges related to process safety, efficiency, cost-effectiveness, and product quality.
A primary consideration is the feasibility of the synthetic route on a large scale. Methods that are effective in the lab, such as those requiring cryogenic temperatures (-78 °C) for lithiation, may be costly and difficult to implement in a large-scale manufacturing environment. sci-hub.se The handling of pyrophoric reagents like n-BuLi on an industrial scale requires specialized equipment and stringent safety protocols. Therefore, developing a process that operates at or near ambient temperature is highly desirable.
Process efficiency is heavily dependent on minimizing the number of synthetic steps and maximizing the throughput of each step. Routes that involve multiple complex purifications, such as column chromatography, are often not viable for large-scale production due to high solvent consumption and low throughput. acs.org Alternative purification methods like crystallization or distillation are generally preferred. For example, a practical, multi-gram synthesis of 1,3-oxazole involved saponification, ion-exchange recovery, and decarboxylation, followed by distillation for purification, demonstrating a more scalable approach. clockss.orgresearchgate.net The development of a robust crystallization process is often a key milestone in making a synthesis industrially viable. acs.org
The removal of impurities, particularly residual metals from catalysts, is a critical quality control point in pharmaceutical ingredient manufacturing. For instance, Suzuki-Miyaura coupling reactions, which might be used to further functionalize the bromo-oxazole core, often employ palladium catalysts. sci-hub.seacs.org A simple and convenient method for purging residual palladium and iron to levels below 10 ppm using triethylamine (B128534) has been reported, which is a crucial step for ensuring the final product meets regulatory standards. acs.org
| Consideration | Challenge | Potential Solution/Strategy | References |
| Reagent Handling & Safety | Use of pyrophoric (e.g., n-BuLi) and cryogenic (-78 °C) reagents is difficult and costly on a large scale. | Develop alternative synthetic routes that avoid such reagents or operate at more moderate temperatures. Implement robust engineering controls and safety protocols. | sci-hub.seacs.org |
| Purification Method | Multi-step chromatographic purifications are inefficient and generate significant waste on an industrial scale. | Develop robust crystallization or distillation procedures for product isolation and purification. | acs.orgclockss.orgacs.org |
| Process Steps | A high number of synthetic steps reduces overall yield and increases production time and cost. | Design convergent synthetic strategies that minimize the number of linear steps. | acs.orgresearchgate.net |
| Impurity Removal | Residual metal catalysts (e.g., Palladium) from cross-coupling reactions must be removed to meet pharmaceutical quality standards. | Implement specific scavenging steps, such as treatment with triethylamine or filtration through specialized media like SiliaMetS® DMT. | sci-hub.seacs.org |
| Atom Economy & Sustainability | Use of stoichiometric reagents and hazardous solvents increases waste and environmental impact. | Employ catalytic methods where possible. Select greener solvents and reagents. Utilize reagents that can be easily recycled or removed, such as solid-supported catalysts. | researchgate.netorganic-chemistry.org |
| Scalability of Route | A synthetic route may not be directly transferable from lab to plant scale. | Conduct process development and optimization studies to ensure the route is robust and reproducible on a larger scale. | acs.org |
Reactivity and Mechanistic Investigations of 4 Bromo 1,3 Oxazole Hydrochloride
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System
Electrophilic substitution reactions on the oxazole ring are generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. pharmaguideline.com However, the presence of activating, electron-donating groups can facilitate such reactions. pharmaguideline.comtandfonline.comsemanticscholar.org
Regioselectivity Considerations for Electrophilic Attack (e.g., at C-5)
The inherent reactivity of the oxazole ring towards electrophiles follows the general order of C4 > C5 > C2. pharmaguideline.com In the case of 4-Bromo-1,3-oxazole, the C-4 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C-5 position. tandfonline.comsemanticscholar.orgwikipedia.org The presence of the bromine atom at C-4, being an electron-withdrawing group, further deactivates the ring, but the C-5 position remains the most nucleophilic carbon atom available for electrophilic substitution.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C-4 position of the oxazole ring is susceptible to replacement by various nucleophiles. This reactivity is a key feature in the synthetic utility of 4-bromo-1,3-oxazole hydrochloride.
Replacement by Various Nucleophiles (e.g., Amines, Thiols)
The bromine atom on the oxazole ring can be displaced by a range of nucleophiles, including amines and thiols. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the oxazole ring. For instance, the reaction with amines can lead to the formation of 4-amino-1,3-oxazole derivatives, while reaction with thiols can yield 4-thio-1,3-oxazoles. vulcanchem.com
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this reaction, the 4-bromo-1,3-oxazole is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netorgsyn.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules containing the oxazole moiety. rsc.org The first oxazol-4-ylboronates were prepared from the corresponding 4-bromooxazoles and have been successfully used in Suzuki couplings with various aryl halides. researchgate.net
The Heck reaction involves the palladium-catalyzed coupling of the 4-bromo-1,3-oxazole with an alkene to form a new carbon-carbon bond. mdpi.comnobelprize.org This reaction typically proceeds with high regio- and stereoselectivity. The use of N-heterocyclic carbene-ligated palladacycles has been shown to be effective for challenging substrates in Heck-Mizoroki coupling reactions. acs.org
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Bromooxazoles
| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl2, base | 4-Aryl/heteroaryl-oxazoles | orgsyn.org |
| Heck | Pd(OAc)2, PPh3, base | 4-Vinyl-oxazoles | researchgate.net |
| C-H Arylation | Pd(OAc)2, ligand | 4,5-Diaryloxazoles | nih.gov |
Carbon-Hydrogen (C-H) Activation and Functionalization Strategies
Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov In the context of 4-bromo-1,3-oxazole, C-H activation strategies can be employed to introduce new functional groups at other positions on the oxazole ring or on adjacent substituents. For example, palladium-catalyzed C-H activation at the C-2 position of an oxazole ester has been used to synthesize bis-oxazole triads. nih.gov Carboxylate-assisted C-H activation is a prominent strategy, often utilizing transition metals from groups 8-10. scispace.com
Oxidation Reactions of the Oxazole Ring and Associated Functional Groups
The oxazole ring is generally susceptible to oxidation, which can lead to ring-opening or the formation of other products. pharmaguideline.comtandfonline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can cleave the oxazole ring. pharmaguideline.com However, hydrogen peroxide generally does not affect the oxazole ring. pharmaguideline.com The presence of substituents on the ring can influence the outcome of the oxidation reaction. For example, the oxidation of substituted oxazoles can sometimes lead to the formation of N-oxides. pharmaguideline.com
Reduction Reactions Leading to Saturated or Partially Saturated Oxazole Derivatives
The reduction of the 4-bromo-1,3-oxazole ring system to its saturated or partially saturated counterparts, such as oxazolines and oxazolidines, is a less commonly explored area compared to its other reactive pathways. However, these reduction reactions are crucial for accessing a broader range of heterocyclic structures with potential applications in medicinal chemistry and materials science. The nature of the reducing agent and the reaction conditions play a pivotal role in determining the outcome of the reduction, whether it be cleavage of the carbon-bromine bond, reduction of the oxazole ring, or a combination of both.
Methodologies for the synthesis of substituted 1,3-oxazoles often involve multi-step sequences where the oxazole core is constructed from acyclic precursors. For instance, the Robinson-Gabriel synthesis involves the cyclization and dehydration of N-acyl-α-amino ketones. farmaciajournal.com While not a direct reduction of a pre-formed 4-bromo-1,3-oxazole, the synthesis of saturated oxazole derivatives can be achieved through alternative routes starting from different precursors.
One of the challenges in the direct reduction of 4-bromo-1,3-oxazole is the potential for competing reactions. The bromine atom at the C4 position can be susceptible to reductive dehalogenation. Furthermore, the oxazole ring itself can undergo cleavage under certain reductive conditions. Therefore, the choice of reducing agent is critical to selectively target the desired transformation.
Table 1: Potential Reductive Transformations of 4-Bromo-1,3-oxazole
| Reactant | Reducing Agent | Potential Product(s) | Notes |
| 4-Bromo-1,3-oxazole | Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | 1,3-Oxazole, Oxazolidine, Ring-opened products | The outcome is highly dependent on catalyst and conditions. May lead to debromination and/or ring reduction. |
| 4-Bromo-1,3-oxazole | Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Oxazoline, Oxazolidine, Ring-opened products | The reactivity depends on the strength of the hydride reagent and the substitution pattern on the oxazole ring. |
| 4-Bromo-1,3-oxazole | Dissolving Metal Reduction (e.g., Na/NH₃) | Debrominated oxazole, Ring-opened products | Can be effective for dehalogenation. |
Detailed studies focusing specifically on the reduction of this compound to saturated derivatives are not extensively documented in the provided search results. However, the synthesis of various substituted oxazoles is well-established, often involving cyclization reactions of precursors. cbijournal.comeijppr.comijpsonline.com These synthetic strategies provide access to a wide array of oxazole derivatives that could subsequently be subjected to reduction reactions.
Ring-Opening and Degradation Pathways (e.g., Acid-catalyzed Decomposition)
The oxazole ring, particularly in the presence of an electron-withdrawing group like bromine and under acidic conditions as in this compound, is susceptible to various ring-opening and degradation reactions. clockss.orgnih.gov These pathways are not only important from a stability perspective but can also be synthetically useful for accessing different classes of compounds.
Acid-catalyzed decomposition is a prominent degradation pathway for oxazoles. The protonation of the nitrogen atom increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. tandfonline.comsemanticscholar.org Water, often present in acidic solutions, can act as a nucleophile, leading to the hydrolysis of the oxazole ring. This process typically results in the formation of an N-acyl-α-amino ketone or its derivatives. For instance, 1,3-oxazol-5(4H)-ones, which are related structures, are known to undergo ring-opening in the presence of nucleophiles. uzh.ch
The presence of the bromine atom at the C4 position can influence the regioselectivity of the nucleophilic attack and the subsequent fragmentation of the ring. The electron-withdrawing nature of the bromine atom can further activate the ring towards nucleophilic addition.
Another significant degradation pathway for oxazoles is oxidative cleavage. nih.gov While not strictly an acid-catalyzed decomposition, it represents a common mode of ring-opening. Treatment of 2,4,5-trisubstituted oxazoles with oxidizing agents like m-chloroperbenzoic acid (MCPBA) in the presence of an oxochromium(VI) species can lead to the formation of diacylamines and triacylamines. nih.gov The proposed mechanism involves either the formation of a peroxychromium(VI) species that generates singlet oxygen, leading to an endoperoxide intermediate, or the formation of an oxachromacycle intermediate that rearranges to the final products. nih.gov
Furthermore, oxazole N-oxides can undergo unusual ring-opening reactions. For example, the reaction of 4-benzyl-5-methyl-2-aryloxazole N-oxides with phosphorus oxychloride (POCl₃) does not result in the expected deoxygenation-chlorination but instead leads to the opening of the oxazole ring to form (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides. researchgate.net
Table 2: Ring-Opening and Degradation Reactions of Oxazole Derivatives
| Oxazole Derivative | Reagents/Conditions | Products | Reference |
| 2,4,5-Trisubstituted oxazoles | m-Chloroperbenzoic acid (MCPBA) / Oxochromium(VI) | Diacylamines and Triacylamines | nih.gov |
| 4-Benzyl-5-methyl-2-aryloxazole N-oxides | Phosphorus oxychloride (POCl₃) | (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides | researchgate.net |
| 1,3-Oxazol-5(4H)-ones | Nucleophiles (e.g., Me₂NH) / Acid (HCl) | Ring-opened amides / Lactones | uzh.ch |
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling the reactivity of 4-bromo-1,3-oxazole and designing new synthetic methodologies. The oxazole ring can participate in a variety of reactions, including electrophilic substitution, nucleophilic attack, cycloadditions, and ring-opening reactions. clockss.org
In reactions involving electrophiles, oxazoles can undergo either aromatic substitution or addition reactions. clockss.org The formation of N-bromooxazolium salts as intermediates has been proposed in reactions with brominating agents. clockss.org These intermediates can then react with nucleophiles, leading to the formation of 4-substituted oxazoles.
Lithiated oxazoles are crucial intermediates in the functionalization of the oxazole ring. clockss.org For example, the deprotonation of 5-bromo-2-phenylthio-1,3-oxazole at C4 leads to a lithium species that can isomerize to the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole. nih.govthieme-connect.com This "halogen dance" phenomenon allows for the regiocontrolled introduction of various electrophiles at the C5 position. nih.gov
The Diels-Alder reaction is another important transformation of oxazoles, where they can act as dienes. clockss.org The initial adducts formed in these reactions are often unstable and can undergo further transformations, such as the loss of a small molecule to form pyridines or furans. clockss.org
In the context of ring-opening reactions, several key intermediates have been proposed. As mentioned earlier, the oxidative cleavage of trisubstituted oxazoles is thought to proceed through an endoperoxide intermediate (formed from reaction with singlet oxygen) or an oxachromacycle intermediate. nih.gov The rearrangement of these intermediates leads to the final diacylamine and triacylamine products. nih.gov
In acid-catalyzed hydrolysis, the key intermediate is the protonated oxazole, which is more susceptible to nucleophilic attack by water. The subsequent ring-opening leads to an enol intermediate which then tautomerizes to the more stable N-acyl-α-amino ketone.
The study of reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies, isotope labeling experiments, and the trapping of intermediates, along with computational studies to model reaction pathways and transition states. For instance, IR spectroscopy in a cryogenic argon matrix has been used to distinguish between isomeric oxazole and isoxazole (B147169) products formed from the thermal ring expansion of 2-halo-2H-azirines, providing evidence for the reaction mechanism. uc.pt
Table 3: Key Intermediates in Oxazole Reactions
| Reaction Type | Key Intermediate | Subsequent Transformation |
| Electrophilic Bromination | N-Bromooxazolium salt | Nucleophilic attack to form 4-substituted oxazoles |
| Metalation | Lithiated oxazole | Reaction with electrophiles to introduce substituents |
| Oxidative Cleavage | Endoperoxide or Oxachromacycle | Rearrangement to diacylamines and triacylamines |
| Acid-Catalyzed Hydrolysis | Protonated oxazole | Nucleophilic attack by water and ring-opening |
| Thermal Ring Expansion of 2-Halo-2H-azirines | 2H-Azirine intermediates | Ring expansion to form oxazoles |
The elucidation of these mechanistic details is crucial for the rational design of synthetic routes utilizing this compound and other oxazole derivatives as versatile building blocks in organic synthesis.
Applications in Advanced Organic Synthesis
4-Bromo-1,3-oxazole Hydrochloride as a Key Synthetic Intermediate and Building Block
This compound serves as a fundamental starting material in the construction of a variety of organic compounds. The 1,3-oxazole motif itself is a core component in numerous biologically active natural products and pharmaceutical agents. acs.orgnih.gov The bromine atom at the 4-position of the oxazole (B20620) ring provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. This reactivity makes it an essential building block for constructing more intricate molecular architectures. researchgate.net
The synthesis of 4-bromo-1,3-oxazole can be achieved through various methods, often involving the bromination of a pre-formed oxazole ring. For instance, electrophilic bromination using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom onto the oxazole core. mdpi.com Another common strategy is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comresearchgate.net This method allows for the construction of the oxazole ring with the bromo-substituent already in place or introduced in a subsequent step.
Diversification and Derivatization Strategies for Novel Chemical Entities
The bromine atom on the 4-bromo-1,3-oxazole ring is the focal point for a wide range of diversification and derivatization strategies. These strategies are pivotal for creating libraries of novel chemical entities with diverse properties and potential applications.
One of the most common derivatization approaches is cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are frequently employed to form new carbon-carbon bonds. These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the oxazole ring, leading to a vast array of substituted oxazole derivatives.
Nucleophilic substitution is another powerful tool for modifying 4-bromo-1,3-oxazole. The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce nitrogen, sulfur, and oxygen-containing functionalities. This approach is instrumental in the synthesis of compounds with tailored electronic and steric properties.
| Reaction Type | Reagents | Functional Group Introduced |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, alkenyl, or aryl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |
| Nucleophilic Aromatic Substitution | Thiol, base | Thioether group |
Synthesis of Complex Heterocyclic Frameworks and Natural Product Analogs.pitt.edu
The versatility of this compound extends to the synthesis of complex heterocyclic systems and analogs of natural products. The oxazole ring serves as a stable core upon which more elaborate structures can be built.
4-Bromo-1,3-oxazole is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov Through multi-step reaction sequences, the oxazole ring can be annulated or fused with other heterocyclic systems to generate novel polycyclic frameworks. For example, the bromine atom can participate in intramolecular cyclization reactions to form fused bicyclic systems containing the oxazole moiety. These complex heterocyclic structures are of great interest in medicinal chemistry due to their potential to interact with biological targets. cymitquimica.com
The 1,3-oxazole scaffold is a common feature in many pharmaceutical compounds. this compound serves as a key intermediate in the synthesis of advanced pharmaceutical building blocks. cymitquimica.com By leveraging the reactivity of the bromine atom, chemists can introduce specific pharmacophores and functional groups required for biological activity. For instance, the synthesis of oxazole-containing sulfonamides, which have shown potential as anticancer agents, can utilize bromo-oxazole intermediates. acs.orgnih.gov The ability to readily modify the oxazole core allows for the fine-tuning of a molecule's pharmacological properties.
Role in Material Science and Functional Materials Development
Beyond its applications in medicinal chemistry, this compound is also finding a role in the development of new materials with unique properties.
The oxazole ring, being an electron-rich heterocycle, can be incorporated into polymer chains to create conductive materials. The bromine atom in this compound provides a convenient point for polymerization. Through cross-coupling polymerization reactions, such as Yamamoto or Suzuki polycondensation, polymers containing repeating oxazole units can be synthesized. These polymers can exhibit interesting electronic properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the oxazole ring through derivatization offers a way to tune the electronic and physical properties of the resulting polymers.
Application in Organic Light-Emitting Diodes (OLEDs)
While this compound is not directly used as an emissive or charge-transport material in its simple form, the 4-bromo-1,3-oxazole scaffold is a crucial building block for the synthesis of complex organic molecules that are used in high-performance Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netmdpi.com The oxazole ring is a component of various compounds developed for OLEDs, particularly as electron-transporting materials (ETL) and as part of highly efficient blue-emitting chromophores. nih.govrsc.org
The synthesis of these advanced OLED materials often relies on palladium-catalyzed cross-coupling reactions, where a bromo-substituted precursor is essential. researchgate.netmdpi.com For example, bromo-phenyl-oxazole derivatives have been used as key intermediates to construct larger, conjugated systems incorporating moieties like anthracene (B1667546) and pyrene. nih.gov In a representative synthesis, a compound such as 2-(4-Bromophenyl)-4,5-diphenyloxazole can be coupled with other aromatic boronic esters via a Suzuki reaction to create a sophisticated molecule designed for deep-blue emission in OLEDs. nih.gov
The performance of several oxazole-based emitters in OLED devices is summarized below, illustrating the successful application of this class of compounds, which are often synthesized from bromo-oxazole precursors.
Table 2: Performance of Non-doped OLEDs with Oxazole-based Emitters
| Emitter Material | Max. Emission (nm) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |
| TPO-AP | 443 | 4.26 | 5.49 | Not Specified | nih.gov |
| m-PO-ABN | 448 | 5.9 | Not Specified | (0.148, 0.099) | rsc.org |
| p-PO-ABN | 460 | 5.3 | Not Specified | (0.150, 0.164) | rsc.org |
These data highlight that materials derived from the oxazole structural unit are capable of producing deep-blue electroluminescence with high efficiency, a critical requirement for full-color displays and solid-state lighting. nih.govrsc.org The strategic use of 4-bromo-1,3-oxazole and its derivatives as synthetic intermediates is therefore a key enabling step in the development of these advanced materials. mdpi.com
Advanced Spectroscopic and Structural Characterization for Mechanistic and Isomeric Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regiochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of oxazole (B20620) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the structure and regiochemistry of 4-Bromo-1,3-oxazole hydrochloride.
In the ¹H NMR spectrum, the oxazole ring protons exhibit characteristic chemical shifts. For the parent oxazole, protons typically resonate at specific ppm values which are influenced by substituents. ipb.pt The proton at the C2 position is generally the most deshielded due to the adjacent oxygen and nitrogen atoms. In 4-Bromo-1,3-oxazole, the bromine atom at the C4 position and the protonation of the nitrogen atom in the hydrochloride salt significantly influence the chemical shifts of the remaining ring protons (H-2 and H-5). Electron-withdrawing substituents are known to cause a downfield shift of oxazole protons. ipb.pt The protonation of the ring nitrogen to form the hydrochloride salt would further deshield the adjacent protons, leading to a more pronounced downfield shift.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms in the oxazole ring have distinct resonance signals; for instance, in unsubstituted oxazole, C-2, C-4, and C-5 have characteristic shifts. ipb.pt The presence of the bromine atom at C4 dramatically shifts its resonance, and this effect, combined with long-range coupling information from techniques like HMBC (Heteronuclear Multiple Bond Correlation), allows for unambiguous confirmation of the bromine's position. mdpi.com The substitution pattern is clearly identified based on chemical shift values for carbons adjacent to the heteroatoms. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| H-2 | ¹H | ~8.5 - 9.5 | Expected to be significantly downfield due to the influence of adjacent O and protonated N atoms. |
| H-5 | ¹H | ~7.8 - 8.8 | Influenced by the adjacent protonated N atom and the C4-Br bond. |
| N-H | ¹H | Broad, variable | The proton on the nitrogen in the hydrochloride salt; its shift and appearance can be solvent-dependent. |
| C-2 | ¹³C | ~150 - 155 | Carbon atom between two heteroatoms, typically the most deshielded carbon in the ring. mdpi.com |
| C-4 | ¹³C | ~115 - 125 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect and electronegativity. mdpi.com |
| C-5 | ¹³C | ~135 - 145 | Carbon adjacent to the protonated nitrogen. |
Note: These are estimated values based on data for related bromo-oxazole and oxazolium compounds. Actual experimental values may vary based on solvent and concentration.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups and monitoring the progress of chemical reactions. rasayanjournal.co.inuni-siegen.de These techniques are complementary; IR spectroscopy measures changes in the dipole moment during a molecular vibration, while Raman spectroscopy detects changes in polarizability. ksu.edu.saup.ac.za
For this compound, IR and Raman spectra would display characteristic bands corresponding to the vibrations of the oxazole ring and the C-Br bond. The key vibrational modes include:
N-H Stretching and Bending: The presence of the hydrochloride salt will introduce a strong, broad absorption band in the IR spectrum, typically in the range of 2400-3200 cm⁻¹, corresponding to the N-H stretch of the protonated nitrogen. N-H bending vibrations would also be expected.
C=N and C=C Stretching: The oxazole ring exhibits characteristic stretching vibrations for its double bonds (C=N and C=C). These bands are typically found in the 1500-1650 cm⁻¹ region of the IR and Raman spectra. esisresearch.org
Ring C-O Stretching: The stretching of the C-O single bond within the heterocyclic ring usually appears as a strong band in the IR spectrum, often in the 1050-1250 cm⁻¹ region. nih.gov
C-H Stretching and Bending: Aromatic and heteroaromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (e.g., ~3132 cm⁻¹). mdpi.com Out-of-plane C-H bending vibrations appear at lower wavenumbers.
C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. This band can be weak in the IR spectrum but may show a stronger signal in the Raman spectrum.
Vibrational spectroscopy is particularly useful for reaction monitoring. For instance, during the synthesis of an oxazole, the disappearance of reactant functional group peaks (e.g., C=O of an amide precursor) and the appearance of characteristic oxazole ring vibrations can be tracked in real-time using FT-IR spectroscopy. rasayanjournal.co.inacs.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | IR | 2400 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | IR, Raman | 3050 - 3150 | Medium to Weak |
| C=N Stretch | IR, Raman | 1550 - 1650 | Medium to Strong |
| C=C Stretch | IR, Raman | 1450 - 1550 | Medium |
| N-H Bend | IR | 1400 - 1600 | Medium |
| C-O-C Stretch | IR, Raman | 1050 - 1250 | Strong (IR) |
| C-Br Stretch | IR, Raman | 500 - 650 | Weak (IR), Strong (Raman) |
Note: Frequencies are approximate and can be influenced by the solid-state packing, solvent, and intermolecular interactions. up.ac.za
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. mdpi.commdpi.com
For this compound, the expected monoisotopic mass of the protonated parent molecule (the cation [C₃H₃BrNO]⁺) is approximately 147.9398 Da. HRMS would be used to confirm this mass to within a very small margin of error (e.g., ±0.0005 Da), thereby verifying its elemental composition. mdpi.com
Electron Impact (EI) or Electrospray Ionization (ESI) can be used to generate ions for analysis. The resulting mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 mass units (M⁺ and M+2), a definitive signature for a monobrominated compound.
The fragmentation pattern provides a fingerprint of the molecule's structure. The main fragmentation pathways for 1,2,4-oxadiazoles, a related class of compounds, have been shown to involve a retro 1,3-dipolar cycloaddition. sci-hub.st For 4-Bromo-1,3-oxazole, key fragmentation processes could include:
Cleavage of the N-O and C4-C5 bonds.
Loss of a bromine radical (•Br).
Loss of carbon monoxide (CO).
Formation of nitrile-containing fragments.
The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the atoms and the identity of the substituents, which is essential for distinguishing it from structural isomers.
X-ray Crystallography for Definitive Solid-State Structure Determination and Isomeric Differentiation
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. bohrium.com It provides definitive proof of connectivity, configuration, and conformation, and is the gold standard for differentiating between isomers. mdpi.comuc.pt
For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. By growing a suitable single crystal of the compound, its interaction with an X-ray beam produces a diffraction pattern. This pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the exact position of each atom (excluding hydrogen, which is typically difficult to resolve) can be determined.
This technique would unambiguously confirm:
The Oxazole Ring Structure: The planarity of the five-membered ring.
Regiochemistry: The precise location of the bromine atom at the C4 position and the proton on the nitrogen atom.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C=N, C-O) and angles within the molecule, providing insight into bond orders and ring strain.
Intermolecular Interactions: The analysis reveals how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonding (e.g., between the N-H group and the chloride anion), halogen bonding (C-Br···O/N), and π-π stacking interactions. bohrium.comuzh.ch
The ability to definitively locate each atom makes X-ray crystallography particularly powerful for distinguishing between the three possible bromo-oxazole isomers (2-bromo, 4-bromo, and 5-bromo). researchgate.net The structures of several brominated oxazole compounds have been unambiguously characterized using single-crystal X-ray diffraction analysis. mdpi.comnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on 4-Bromo-1,3-oxazole Systems
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. scispace.comirjweb.com For oxazole (B20620) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++g(2df,2p), have been shown to provide reliable results for molecular geometries, bond lengths, and charge distributions. scispace.comnih.govresearchgate.net
In the case of 4-bromo-1,3-oxazole, DFT calculations would be crucial for optimizing its molecular geometry. The oxazole ring is known to be nearly planar. scispace.comresearchgate.net The introduction of a bromine atom at the C4 position is expected to influence the bond lengths and angles within the heterocyclic ring due to its size and electronegativity. The C-Br bond itself would be a key parameter to determine, as it is the site of potential chemical transformations.
Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm the structure of the synthesized molecule. researchgate.net For 4-bromo-1,3-oxazole, characteristic vibrational modes would include the stretching of the C-Br bond, as well as the various stretching and bending modes of the oxazole ring.
The protonation of the nitrogen atom to form the hydrochloride salt would significantly alter the electronic structure. DFT calculations can model this by adding a proton and a chloride counter-ion to the system. This would allow for the investigation of changes in geometry, charge distribution, and the nature of the interaction between the protonated oxazole and the chloride ion.
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com
Protonation to form the hydrochloride salt would further lower the HOMO and LUMO energies due to the positive charge on the nitrogen atom. This would render the entire ring system more electron-deficient and likely increase its reactivity towards nucleophiles.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Oxazole (Theoretical) | - | - | 6.957 nih.gov |
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine (Theoretical) | -5.6518 irjweb.com | 0.8083 irjweb.com | 4.8435 irjweb.com |
| 2-(naphthalen-2-yl)oxazole (NTOZ) (Theoretical) | - | - | 4.764 researchgate.net |
Electrostatic Potential Surface (EPS) and Charge Distribution Analysis
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack.
For 4-bromo-1,3-oxazole, the EPS would show a region of negative electrostatic potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them potential sites for protonation and coordination to metal ions. The hydrogen atoms would exhibit positive potential. The bromine atom, being highly electronegative, would also influence the charge distribution, likely creating a region of slightly negative to neutral potential, while the carbon atom to which it is attached (C4) would become more electropositive.
Upon formation of 4-bromo-1,3-oxazole hydrochloride, the EPS would be dramatically altered. The positive charge would be localized primarily on the nitrogen atom and delocalized to some extent over the ring. This would significantly increase the electrophilicity of the entire oxazole ring, making it more susceptible to attack by nucleophiles. The chloride ion would be located near the most positive regions of the protonated oxazole.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.orgresearchgate.net This provides a deeper understanding of reaction feasibility and selectivity.
For 4-bromo-1,3-oxazole, a key area of study would be the modeling of its participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com Computational models can help to elucidate the mechanism of oxidative addition of the C-Br bond to a palladium catalyst, a crucial step in these reactions. acs.org By calculating the energies of intermediates and transition states, one can predict the regioselectivity of such reactions, especially if other reactive sites are present on the molecule.
The reactivity of the oxazole ring itself can also be modeled. For instance, the reaction of oxazole with singlet oxygen has been studied computationally, revealing cycloaddition pathways. nih.gov Similar studies on 4-bromo-1,3-oxazole could predict how the bromo-substituent influences the susceptibility of the ring to such reactions. The protonated form, this compound, would likely exhibit different reaction pathways and kinetics due to its enhanced electrophilicity.
Theoretical Insights into Molecular Interactions (e.g., Adsorption Mechanisms on Surfaces)
Theoretical studies can provide valuable insights into how molecules interact with surfaces, which is relevant for applications in catalysis and materials science. researchgate.net For instance, DFT studies have been used to investigate the adsorption of oxazole on boron nitride nanotubes and silicon surfaces. researchgate.netaip.org These studies analyze the adsorption energies, structural changes upon adsorption, and the nature of the bonding between the molecule and the surface.
For 4-bromo-1,3-oxazole, computational modeling could predict its adsorption behavior on various surfaces. The presence of both the heterocyclic ring and the bromine atom provides multiple potential interaction sites. The nitrogen and oxygen atoms can act as Lewis bases, while the bromine atom can participate in halogen bonding. The π-system of the oxazole ring can also engage in π-stacking interactions. nih.govbioorganica.com.ua
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Oxazoles
The synthesis of halogenated oxazoles is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional synthetic routes often rely on harsh reagents and produce significant waste. Future research is increasingly focused on developing greener alternatives that offer high yields, selectivity, and a reduced environmental footprint.
One promising avenue is the use of photocatalysis . Visible-light-mediated reactions, for instance, can facilitate the synthesis of substituted oxazoles from readily available precursors like α-bromoketones and benzylamines under mild, room-temperature conditions. acs.org This approach minimizes the need for high temperatures and harsh reagents, aligning with the principles of green chemistry. Another area of intense research is the development of metal-free catalytic systems . The use of iodine-catalyzed domino oxidative cyclization from accessible starting materials presents a transition-metal-free pathway to polysubstituted oxazoles. acs.org These methods are not only more sustainable but also offer a broader substrate scope and functional group tolerance. evitachem.com
Furthermore, the exploration of novel catalysts, such as those based on inexpensive and abundant metals like copper, is gaining traction. Copper-catalyzed oxidative cyclization of enamides has been shown to be an effective method for producing 2,5-disubstituted oxazoles. The development of recyclable nanocatalysts, such as copper ferrite (B1171679) (CuFe2O4), for the synthesis of benzoxazoles represents a significant step towards sustainable chemical production. researchgate.net These catalysts can be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.
The table below summarizes some of the emerging sustainable synthetic methods for oxazole (B20620) derivatives.
| Synthetic Method | Catalyst/Reagent | Key Features | Reference |
| Photocatalysis | [Ru(bpy)₃]Cl₂ | Mild conditions, room temperature, visible light | acs.org |
| Iodine-Catalyzed Cyclization | I₂/t-BuOOH | Metal-free, mild conditions, readily available starting materials | acs.org |
| Copper-Catalyzed Cyclization | Copper salts | Inexpensive catalyst, good yields | |
| Nanocatalysis | CuFe₂O₄ | Recyclable, magnetically separable, environmentally friendly | researchgate.net |
| Bredereck Reaction Improvement | α-hydroxyketones | Clean and economical process | ijpsonline.com |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The bromine atom at the C4 position of the oxazole ring serves as a versatile handle for a wide array of chemical transformations. While established cross-coupling reactions like the Suzuki-Miyaura reaction have been successfully employed to functionalize bromooxazoles, future research is aimed at uncovering new reactivity patterns and developing novel catalytic transformations. researchgate.netsci-hub.se
The direct C-H arylation of oxazoles has emerged as a powerful alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. beilstein-journals.org Research in this area is focused on achieving higher selectivity and expanding the scope of coupling partners. For instance, palladium-catalyzed direct arylation has been used to selectively functionalize both the C2 and C5 positions of an ethyl oxazole-4-carboxylate. beilstein-journals.org The development of catalytic systems that can selectively target the C4 position for direct C-H functionalization remains a significant challenge and a key area for future exploration.
Furthermore, the "halogen dance" reaction, which involves the base-induced migration of a halogen atom around an aromatic ring, presents an intriguing possibility for accessing novel substitution patterns on the oxazole core that are not readily achievable through conventional methods. researchgate.net Investigating the conditions under which a halogen dance could be induced on 4-bromo-1,3-oxazole hydrochloride could open up new avenues for synthetic diversification.
The table below highlights some of the key catalytic transformations involving bromooxazoles.
| Reaction Type | Catalyst | Key Features | Reference |
| Suzuki-Miyaura Coupling | Palladium-based | Versatile for C-C bond formation | researchgate.netsci-hub.se |
| Direct C-H Arylation | Palladium-based | Atom-economical, avoids pre-functionalization | beilstein-journals.org |
| Sonogashira Coupling | Palladium/Copper | Synthesis of alkynyl-substituted oxazoles | beilstein-journals.org |
| C-N Coupling | Copper/Silver | Formation of N-heterocyclic coupled products | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of oxazole derivatives. nih.gov Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. acs.org
For the synthesis of halogenated heterocycles, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and handling hazardous reagents. nih.gov The development of fully automated continuous flow systems can streamline the synthesis of libraries of 4-bromo-1,3-oxazole derivatives with diverse substitutions, accelerating the discovery of new bioactive molecules. researchgate.net
Advanced Computational Chemistry for Predictive Synthesis and Reactivity Studies
Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the synthesis and reactivity of halogenated oxazoles. nih.govirjweb.com DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of these molecules, guiding the design of new synthetic routes and the prediction of reaction outcomes. researchgate.netcdu.edu.au
Computational studies can be used to elucidate reaction mechanisms, identify key transition states, and predict the regioselectivity of various transformations. acs.org For instance, DFT analysis can help in understanding the reactivity patterns of different positions on the oxazole ring, explaining why certain sites are more susceptible to electrophilic or nucleophilic attack. acs.org This predictive power can save significant experimental time and resources by focusing efforts on the most promising reaction pathways.
Molecular electrostatic potential (MEP) maps, generated through computational methods, can visualize the electron-rich and electron-deficient regions of a molecule, providing a qualitative understanding of its reactivity towards different reagents. irjweb.com Furthermore, computational studies are being employed to investigate the photophysical properties of oxazole derivatives, which is crucial for their application in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netdntb.gov.ua The correlation between theoretical predictions and experimental results is continuously improving, making computational chemistry a powerful partner in the exploration of halogenated oxazoles.
The following table outlines the applications of computational chemistry in the study of oxazoles.
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Reactivity Analysis | Prediction of reactive sites, understanding reaction mechanisms | researchgate.netacs.org |
| Time-Dependent DFT (TD-DFT) | Photophysical Properties | Prediction of absorption and emission spectra for materials applications | researchgate.netdntb.gov.ua |
| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Visualization of electrophilic and nucleophilic sites | irjweb.com |
| Frontier Molecular Orbital (FMO) Analysis | Electronic Properties | Understanding electronic transitions and chemical reactivity | irjweb.comcdu.edu.au |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-1,3-oxazole hydrochloride?
- Methodology : The synthesis typically involves cyclization reactions of α-acyloxyketones or substitution reactions using brominating agents. For example, cyclization with ammonium acetate in toluene at elevated temperatures (90°C) can yield oxazole derivatives, as demonstrated in similar brominated oxazole syntheses . Alternatively, nucleophilic substitution of chloromethyl-oxazole precursors with bromine sources (e.g., NaBr or HBr) under controlled conditions may be employed.
Q. How is this compound characterized analytically?
- Methodology : Use a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromine substitution pattern and hydrochloride salt formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (theoretical average mass: ~212.47 g/mol) .
- HPLC : Purity assessment using reverse-phase chromatography with UV detection.
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Store in a cool, dry place (<4°C) in airtight containers, away from water and strong bases due to its reactivity .
- First Aid : Immediate flushing with water for eye/skin contact; seek medical attention for inhalation exposure .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodology : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed cross-coupling with aryl boronic acids can yield biaryl derivatives, useful in medicinal chemistry . Optimize conditions with Pd(PPh₃)₄, K₂CO₃, and DMF at 80–100°C.
Q. What are the stability profiles of this compound under varying pH and temperature?
- Methodology :
- pH Stability : Avoid aqueous basic conditions (pH >8) to prevent hydrolysis.
- Thermal Stability : Decomposition occurs above 150°C; conduct thermogravimetric analysis (TGA) to determine exact degradation points.
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) to minimize hygroscopic degradation .
Q. What role does this compound play in designing bioactive molecules?
- Methodology : The oxazole core and bromine substituent are key for:
- Anticonvulsant Agents : Serve as precursors for pyrazole or oxadiazole derivatives with demonstrated activity in seizure models .
- Kinase Inhibitors : Functionalize via cross-coupling to introduce pharmacophores targeting ATP-binding domains.
- Probe Molecules : Modify with fluorescent tags (e.g., azide-alkyne cycloaddition) for cellular imaging .
Q. How can researchers address contradictions in reported spectral data for this compound?
- Methodology :
- Cross-Validation : Compare ¹H NMR chemical shifts (δ 7.8–8.2 ppm for oxazole protons) and MS fragmentation patterns across multiple sources.
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction if available.
- Reproducibility : Replicate synthetic protocols from independent studies to verify purity and spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
